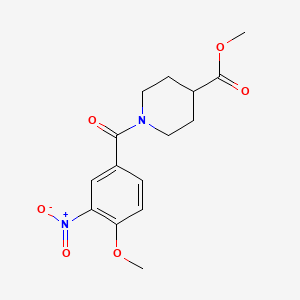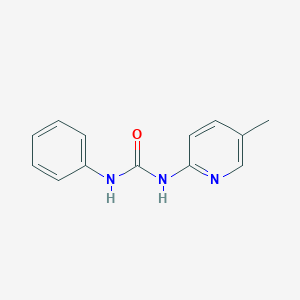
1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine, also known as MPMP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential use in various research applications.
Wirkmechanismus
The mechanism of action of 1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine involves its interaction with various neurotransmitter receptors in the brain. It acts as a partial agonist at the 5-HT1A receptor, which leads to the activation of downstream signaling pathways that regulate mood and anxiety. 1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine also acts as an antagonist at the 5-HT2A receptor, which is involved in the regulation of cognition and perception. Additionally, 1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine enhances the release of dopamine and norepinephrine, which leads to increased activity in reward pathways and attention.
Biochemical and Physiological Effects:
1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine has been shown to have significant biochemical and physiological effects in various animal models. It has been found to increase locomotor activity and exploratory behavior in rats, which suggests a potential role in the treatment of attention deficit hyperactivity disorder (ADHD). 1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine has also been shown to reduce anxiety-like behavior in mice, which suggests a potential role in the treatment of anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine has several advantages for use in lab experiments. It exhibits high affinity for specific neurotransmitter receptors, which allows for precise manipulation of these pathways. Additionally, 1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine has a relatively long half-life, which allows for prolonged exposure in animal models. However, 1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine also has several limitations. It exhibits significant toxicity at high doses, which limits its use in certain experiments. Additionally, its effects on neurotransmitter pathways can be complex and difficult to interpret.
Zukünftige Richtungen
There are several future directions for research on 1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine. One potential area of study is its potential use in the treatment of ADHD and other attention disorders. Additionally, further research is needed to understand the complex interactions between 1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine and neurotransmitter receptors in the brain. Finally, there is potential for the development of novel compounds based on the structure of 1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine that exhibit improved efficacy and safety profiles.
In conclusion, 1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine and related compounds has the potential to lead to significant advancements in the field of neuroscience.
Synthesemethoden
The synthesis of 1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine involves the reaction of 4-methylcyclohexanone with 2-pyridinemethanamine in the presence of hydrochloric acid and sodium cyanoborohydride. The resulting product is then treated with piperazine to yield 1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine. The overall yield of this reaction is approximately 60%.
Wissenschaftliche Forschungsanwendungen
1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit significant affinity for the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. 1-(4-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine has also been shown to enhance the release of dopamine and norepinephrine, which are neurotransmitters involved in reward pathways and attention.
Eigenschaften
IUPAC Name |
1-(4-methylcyclohexyl)-4-(pyridin-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3/c1-15-5-7-17(8-6-15)20-12-10-19(11-13-20)14-16-4-2-3-9-18-16/h2-4,9,15,17H,5-8,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUZRITYGWXAFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-fluoro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5748414.png)

![2-[(3-bromobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5748442.png)
![6-bromo-N'-(4-fluorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5748444.png)
![6-{[4-(ethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5748449.png)




![4-methyl-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5748486.png)
![3-nitrobenzaldehyde [3-(4-ethoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5748489.png)
![2-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5748494.png)
![2-methyl-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5748496.png)